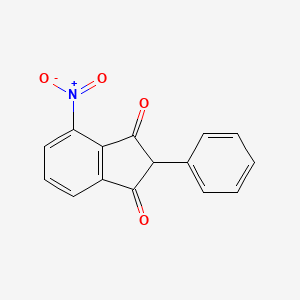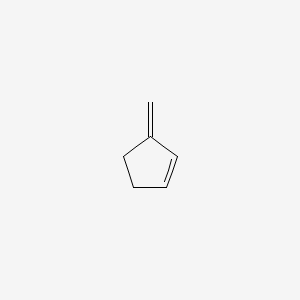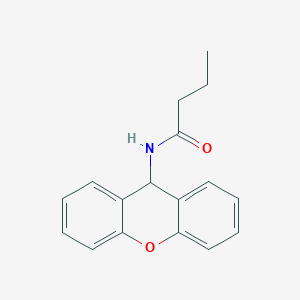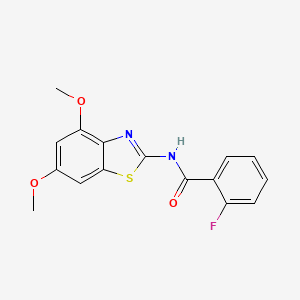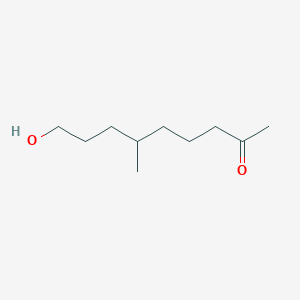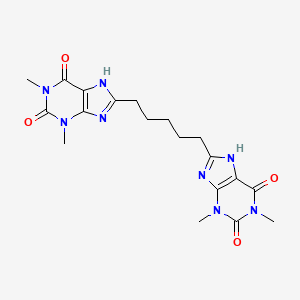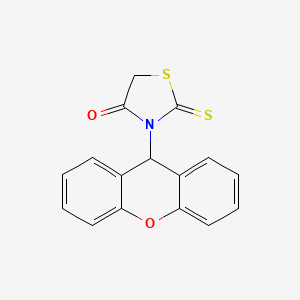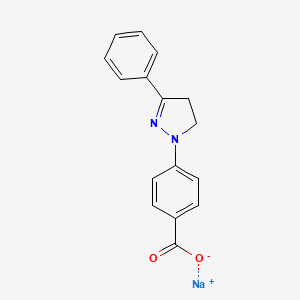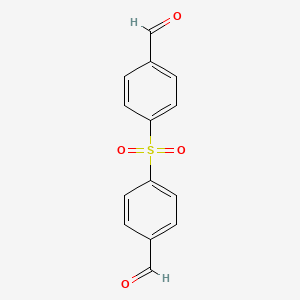
4,4'-Sulfonyldibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Sulfonyldibenzaldehyde is an organic compound with the molecular formula C14H10O4S. It is characterized by the presence of two benzaldehyde groups connected by a sulfonyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Sulfonyldibenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4,4’-sulfonyldiphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonyldibenzaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Sulfonyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, under conditions like reflux or room temperature.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4,4’-Sulfonyldibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-Sulfonyldibenzaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The sulfonyl group also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonyldiphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-Sulfonyldibenzoic Acid: Contains carboxylic acid groups instead of aldehyde groups.
4,4’-Sulfonyldianiline: Features amino groups instead of aldehyde groups.
Uniqueness
4,4’-Sulfonyldibenzaldehyde is unique due to its dual aldehyde groups, which provide distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials.
Propriétés
Numéro CAS |
66-38-6 |
|---|---|
Formule moléculaire |
C14H10O4S |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
4-(4-formylphenyl)sulfonylbenzaldehyde |
InChI |
InChI=1S/C14H10O4S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-10H |
Clé InChI |
CGBNEGBVBMZSPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
